molecular formula C13H19NO3 B3955267 N-(2-methoxy-1-methylethyl)-2-phenoxypropanamide

N-(2-methoxy-1-methylethyl)-2-phenoxypropanamide

Cat. No. B3955267
M. Wt: 237.29 g/mol
InChI Key: XNCIRGOZKXTFJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methoxy-1-methylethyl)-2-phenoxypropanamide, also known as GW501516, is a synthetic drug that has gained attention in the scientific community for its potential use in various research applications. This compound belongs to a class of drugs called PPARδ agonists, which are known to have significant effects on lipid metabolism and energy homeostasis.

Mechanism of Action

N-(2-methoxy-1-methylethyl)-2-phenoxypropanamide exerts its effects by activating PPARδ, a nuclear receptor that regulates the expression of genes involved in lipid metabolism, glucose homeostasis, and inflammation. Activation of PPARδ by this compound leads to increased fatty acid oxidation, glucose uptake, and mitochondrial biogenesis. This results in improved energy metabolism and insulin sensitivity, making this compound a potential therapeutic target for metabolic disorders.
Biochemical and Physiological Effects:
Studies have shown that this compound can improve lipid metabolism and energy homeostasis in various animal models. It has been shown to increase fatty acid oxidation, decrease lipid accumulation, and improve insulin sensitivity. This compound has also been shown to have anti-inflammatory properties, which may contribute to its therapeutic potential in metabolic disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(2-methoxy-1-methylethyl)-2-phenoxypropanamide in lab experiments is its specificity for PPARδ. This allows researchers to study the effects of PPARδ activation without the confounding effects of other PPAR subtypes. However, one limitation of using this compound is its potential to cause cancer. Studies have shown that prolonged exposure to this compound can lead to the development of tumors in rats. Therefore, caution should be exercised when using this compound in lab experiments.

Future Directions

There are several future directions for the research of N-(2-methoxy-1-methylethyl)-2-phenoxypropanamide. One area of interest is its potential use in the treatment of metabolic disorders such as obesity and type 2 diabetes. Further studies are needed to determine the safety and efficacy of this compound in humans. Another area of interest is its potential use as a performance-enhancing drug. This compound has been banned by the World Anti-Doping Agency due to its potential to enhance endurance performance. However, further studies are needed to determine the long-term effects of this compound on athletic performance and health.

Scientific Research Applications

N-(2-methoxy-1-methylethyl)-2-phenoxypropanamide has been widely used in scientific research for its potential applications in various fields. One of the main areas of interest is its effect on lipid metabolism. Studies have shown that this compound can activate PPARδ, which in turn regulates the expression of genes involved in lipid metabolism. This makes this compound a potential candidate for the treatment of metabolic disorders such as obesity and type 2 diabetes.

properties

IUPAC Name

N-(1-methoxypropan-2-yl)-2-phenoxypropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO3/c1-10(9-16-3)14-13(15)11(2)17-12-7-5-4-6-8-12/h4-8,10-11H,9H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNCIRGOZKXTFJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC)NC(=O)C(C)OC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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